molecular formula C5H8N2O3S2 B2469943 (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide CAS No. 1934806-57-1

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide

Cat. No.: B2469943
CAS No.: 1934806-57-1
M. Wt: 208.25
InChI Key: BSANNKHARHICIH-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-thiazole core substituted with a methoxy group at position 3 and a methanesulfonamide moiety at position 4.

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-5-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSANNKHARHICIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide typically involves the reaction of appropriate thiazole derivatives with methanesulfonamide under controlled conditions. One common method involves the use of (3-methoxy-1,2-thiazol-5-yl)methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO2_2NH2_2) moiety participates in nucleophilic substitution reactions, particularly under basic conditions. For example:

  • N-Alkylation/Arylation : Treatment with alkyl or aryl halides in the presence of bases like triethylamine yields N-substituted derivatives. This reactivity mirrors methods described for analogous sulfonamides .

  • Salt Formation : The NH2_2 group reacts with strong bases (e.g., NaH) to form sulfonamide salts, which can act as intermediates in further functionalization .

Example Reaction :

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide+R-XEt3NThis compound-R+HX\text{this compound} + \text{R-X} \xrightarrow{\text{Et}_3\text{N}} \text{this compound-R} + \text{HX}

Conditions: Room temperature, polar aprotic solvents (e.g., DCM) .

Reactivity of the Thiazole Ring

The thiazole core undergoes electrophilic substitution and ring-opening reactions influenced by the electron-donating methoxy group:

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the 4-position of the thiazole ring. Key reactions include:

  • Nitration : Yields 4-nitro derivatives under mixed acid conditions.

  • Halogenation : Bromine or chlorine substitutes at the 4-position, forming halogenated analogs.

Ring-Opening Reactions

Under acidic conditions (e.g., pp-TsOH), the thiazole ring opens to form six-membered sulfonamide derivatives, as observed in related thiazole systems .

Example :

Thiazolep-TsOH1,2-Thiazinane-1,1-dioxide derivatives\text{Thiazole} \xrightarrow{p\text{-TsOH}} \text{1,2-Thiazinane-1,1-dioxide derivatives}

Yield: ~60% under reflux in polar solvents .

Methoxy Group Transformations

The 3-methoxy group (-OCH3_3) undergoes demethylation or substitution:

  • Demethylation : BBr3_3 in DCM cleaves the methoxy group to a hydroxyl (-OH) substituent .

  • Nucleophilic Displacement : Strong nucleophiles (e.g., amines) replace the methoxy group under heated conditions.

Example :

This compoundBBr3(3-Hydroxy-1,2-thiazol-5-yl)methanesulfonamide\text{this compound} \xrightarrow{\text{BBr}_3} \text{(3-Hydroxy-1,2-thiazol-5-yl)methanesulfonamide}

Yield: Quantitative conversion reported for analogous systems .

Coordination Chemistry

The sulfonamide NH and thiazole nitrogen serve as ligands for transition metals:

  • Metal Complexation : Forms stable complexes with Cu(II), Zn(II), and Fe(III), as inferred from similar sulfonamide-thiazole hybrids .

  • Catalytic Applications : Metal complexes exhibit potential in catalysis, though specific studies on this compound are pending .

Hydrolysis and Stability

The sulfonamide group resists hydrolysis under mild conditions but decomposes under extreme acidity (pH < 2) or alkalinity (pH > 12):

This compoundH2O, H+/OH(3-Methoxy-1,2-thiazol-5-yl)methanesulfonic acid+NH3\text{this compound} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{(3-Methoxy-1,2-thiazol-5-yl)methanesulfonic acid} + \text{NH}_3

Half-life: >24 hours at pH 7, <1 hour at pH 14 .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development due to its unique structure, which allows for various interactions with biological targets. Some specific applications include:

  • Antimicrobial Activity : Studies have shown that (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide exhibits significant antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial effects, which can be enhanced by the thiazole structure.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of enzyme activity or interference with cellular signaling pathways.

Biological Studies

The compound is being explored for its interactions with biological systems:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.
  • Receptor Modulation : There is potential for this compound to modulate receptor activity, affecting cellular responses and signaling cascades.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

  • Agrochemicals : Its properties make it a candidate for developing new agrochemical products aimed at pest control or plant growth regulation.
  • Material Science : The compound's unique chemical properties may allow it to be utilized in organic electronics or as an additive in polymer formulations.

Case Studies

Several case studies highlight the potential of this compound:

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antibiotic agent.

Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that this compound significantly reduced cell viability in M-HeLa cells compared to control groups. Further investigations into its mechanism of action are ongoing.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Sodium Hydroxy(3-Methoxy-1,2-thiazol-5-yl)methanesulfonate (CAS 1935644-74-8)

Structural Differences :

  • Core: 1,2-thiazole with methoxy (position 3) and hydroxy-methanesulfonate (position 5).
  • Functional Group: Sulfonate (-SO₃⁻Na⁺) instead of sulfonamide (-SO₂NH₂).

Key Properties :

  • Solubility : The sodium sulfonate salt enhances water solubility compared to the neutral sulfonamide .
  • Applications : Likely used as an intermediate or in ionic formulations, contrasting with sulfonamides’ roles in bioactive molecules.

3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine (CAS 919970-45-9)

Structural Differences :

  • Core: 1,2,4-thiadiazole (vs. 1,2-thiazole).
  • Substituents: (3-Methylbenzyl)sulfonyl group at position 3 and amine at position 5.

Key Properties :

  • Bioactivity : Thiadiazoles are common in agrochemicals and antivirals; the sulfonyl group may enhance stability or target specificity.

3-Chloro-5-[(4-Methylphenyl)Methanesulfonyl]-1,2,4-Thiadiazole (CAS 494763-26-7)

Structural Differences :

  • Core: 1,2,4-thiadiazole with chloro (position 3) and (4-methylphenyl)methanesulfonyl (position 5).

Key Properties :

  • Reactivity : The chloro substituent enables nucleophilic substitution, unlike the methoxy group in the target compound .
  • Lipophilicity : The 4-methylbenzyl group increases hydrophobicity, which may improve membrane permeability in agrochemical applications.

Metsulfuron-Methyl (CAS 74223-64-6)

Structural Differences :

  • Core: 1,3,5-triazine (vs. 1,2-thiazole).
  • Substituents: Sulfonylurea bridge and methyl ester.

Key Properties :

  • Mode of Action : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS), contrasting with sulfonamides’ typical roles in enzyme inhibition (e.g., carbonic anhydrase) .
  • Selectivity : The triazine core confers specificity for plant ALS over mammalian targets.

Thiazol-5-ylmethyl Carbamate Derivatives (e.g., )

Structural Differences :

  • Core: 1,2-thiazole with carbamate substituents.
  • Functional Group: Carbamate (-OCONHR) instead of sulfonamide.

Key Properties :

  • Bioactivity : Carbamates are protease inhibitors or prodrugs, differing from sulfonamides’ direct inhibition mechanisms .
  • Stability : Carbamates are prone to hydrolysis under basic conditions, whereas sulfonamides are more stable.

Research Implications

The structural diversity among sulfonamide and sulfonyl analogs highlights the importance of core heterocycles and substituents in dictating physicochemical and biological properties. For instance:

  • Thiazole vs. Thiadiazole : Thiadiazoles may offer enhanced metabolic stability in agrochemicals , while thiazoles are explored in pharmaceuticals for their mimicry of biological heterocycles.
  • Functional Groups : Sulfonamides’ hydrogen-bonding capacity makes them suitable for enzyme active-site interactions, whereas sulfonates prioritize solubility for formulation .

Biological Activity

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methoxy group and a methanesulfonamide moiety. Its structural characteristics enable it to interact with various biological targets, influencing enzyme activities and cellular processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This action can modulate various biochemical pathways.
  • Protein Modification : The methanesulfonyl group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This table summarizes the MIC values against selected microorganisms, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

Cell Line IC50 Value (µM)
NCI-H460 (lung carcinoma)15
MCF-7 (breast carcinoma)20
HeLa (cervical carcinoma)25

These results suggest that this compound may serve as a lead compound for developing anticancer therapies .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by multidrug-resistant bacteria .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into its mechanism as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications at the methanesulfonamide position significantly influenced biological activity. For example, substituents on the thiazole ring enhanced enzyme inhibition potency against specific targets like PI3Kα .

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